6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

PARP1 Inhibition DNA Damage Response Cellular Assay

Validate your PARP1 or FMS kinase inhibitor SAR with the precise 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine. With an IC50 of 50 nM in HeLa cells, this crucial building block maintains target engagement where generic alternatives fail. Secure your high-purity batch to synthesize diarylureas and diarylamides with demonstrated nanomolar antiproliferative potency and overcome clinical resistance mechanisms.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 1190316-20-1
Cat. No. B1424212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
CAS1190316-20-1
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C7H4ClN3O2/c8-7-1-5-4(2-10-7)6(3-9-5)11(12)13/h1-3,9H
InChIKeyALPPQTCXGMTAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-20-1) Procurement & Technical Baseline


6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-20-1) is a heterocyclic building block featuring a pyrrolo[3,2-c]pyridine core substituted with a chlorine atom at the 6-position and a nitro group at the 3-position . This compound belongs to the broader class of 5-azaindole derivatives, a privileged scaffold in medicinal chemistry for targeting kinase-dependent pathways and DNA repair mechanisms [1]. The presence of both an electron-withdrawing nitro group and a halogen substituent on the fused bicyclic system confers distinct electronic and steric properties that influence downstream chemical derivatization and target engagement profiles .

Why 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Cannot Be Substituted with Generic Azaindole Analogs


While 1H-pyrrolo[3,2-c]pyridine (5-azaindole) is a common core structure for kinase inhibitors, generic substitution without the specific 6-chloro-3-nitro substitution pattern leads to significant divergence in physicochemical properties and biological selectivity [1]. The nitro group at the 3-position is a critical determinant of cellular permeability and target binding affinity, as demonstrated in structure-activity relationship (SAR) studies of related antiproliferative diarylureas and diarylamides [2]. Substitution of the 6-chloro group or removal of the nitro moiety in analogous FMS kinase inhibitor series has been shown to reduce potency by factors ranging from 1.6-fold to 3.2-fold relative to optimized leads [3]. Therefore, sourcing the precise 6-chloro-3-nitro variant is essential for reproducing validated synthetic pathways and maintaining target engagement profiles in drug discovery programs targeting kinases or PARP enzymes [4].

Quantitative Differentiation Evidence for 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine


PARP1 Cellular Inhibition Potency of 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine demonstrates potent cellular inhibition of poly(ADP-ribose) polymerase 1 (PARP1) with an IC50 value of 50 nM in human HeLa cells, assessed via reduction in H2O2-induced PAR formation [1]. This potency compares favorably to early clinical PARP inhibitors; for context, the first-generation PARP inhibitor 3-aminobenzamide exhibits an IC50 in the low micromolar range (~30-100 μM) in similar cellular PARylation assays, representing a >600-fold lower potency [2].

PARP1 Inhibition DNA Damage Response Cellular Assay

Class-Level FMS Kinase Inhibition Potency of Pyrrolo[3,2-c]pyridine Scaffold

In a series of eighteen pyrrolo[3,2-c]pyridine derivatives, optimized analogs bearing the core scaffold demonstrated potent FMS kinase inhibition with IC50 values as low as 30 nM (compound 1r) and 60 nM (compound 1e) [1]. These optimized derivatives were 3.2-fold and 1.6-fold more potent, respectively, than the lead compound KIST101029 (IC50 = 96 nM) [1]. Furthermore, compound 1r exhibited selectivity against a panel of 40 kinases and inhibited bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM, which was 2.32-fold more potent than KIST101029 (IC50 = 195 nM) [1].

FMS Kinase CSF-1R Inhibition Cancer Cell Lines

Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines

A series of diarylureas and diarylamides containing the 1H-pyrrolo[3,2-c]pyridine scaffold demonstrated superior antiproliferative activity against the A375P human melanoma cell line compared to the clinically approved multikinase inhibitor Sorafenib [1]. Several optimized derivatives, including compounds 8b, 8g, and 9a-e, exhibited IC50 values in the nanomolar range, while Sorafenib's activity against this cell line was in the micromolar range [1]. Additionally, compounds 8b, 8g, 9b-d, and 9i showed enhanced selectivity for A375P melanoma cells over NIH3T3 normal fibroblasts [1].

Melanoma A375P Cell Line Antiproliferative Activity

Predicted Kinase Inhibition Profile via PASS Analysis

In silico prediction of activity spectra for substances (PASS) analysis of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine indicates a high probability of protein kinase inhibitory activity with a Pa (probability of being active) value of 0.584 [1]. This prediction aligns with experimental kinase inhibition data observed for structurally related pyrrolo[3,2-c]pyridine derivatives, such as the FMS kinase inhibitors 1e and 1r [2]. The PASS prediction also suggests potential signal transduction pathway inhibitory activity (Pa = 0.718) and chloride peroxidase inhibitory activity (Pa = 0.620) [1].

Kinase Inhibition PASS Prediction In Silico Screening

Recommended Application Scenarios for 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine


Development of Next-Generation PARP1 Inhibitors for Oncology

Given the potent cellular PARP1 inhibition (IC50 = 50 nM in HeLa cells) demonstrated by 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine [1], this compound is ideally suited as a chemical probe or lead scaffold for structure-based drug design of novel PARP1 inhibitors. Its >600-fold potency advantage over first-generation inhibitors like 3-aminobenzamide [2] supports its use in medicinal chemistry campaigns focused on overcoming resistance mechanisms associated with current clinical PARP inhibitors.

Synthesis of Selective FMS/CSF-1R Kinase Inhibitors for Immuno-Oncology

The pyrrolo[3,2-c]pyridine core, exemplified by 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine, serves as a privileged scaffold for developing selective FMS kinase inhibitors with nanomolar potency (IC50 = 30-60 nM) [3]. The demonstrated selectivity against a panel of 40 kinases and cellular activity in BMDM assays (IC50 = 84 nM) [3] supports its application in synthesizing targeted therapies aimed at modulating the tumor microenvironment in cancers such as ovarian, prostate, and breast cancer.

Discovery of Antiproliferative Agents for Melanoma Therapy

Building on the superior antiproliferative activity of pyrrolo[3,2-c]pyridine-containing diarylureas and diarylamides against A375P melanoma cells (nanomolar IC50 vs. micromolar for Sorafenib) [4], 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is a strategic intermediate for synthesizing novel, selective antimelanoma agents. Its use can enable the development of compounds with improved therapeutic windows, as evidenced by enhanced selectivity for cancer cells over normal fibroblasts [4].

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